REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:16])[CH2:13][CH2:14]Cl)=[CH:7][CH:6]=1.C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:14][CH2:13][C:12]2=[O:16])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)NC(CCCl)=O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mineral oil is removed
|
Type
|
WASH
|
Details
|
by washing the sodium hydride with benzene, and dimethyl sulfoxide (50 ml)
|
Type
|
ADDITION
|
Details
|
is thereafter slowly added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred until no more hydrogen gas evolves
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the reaction mixture below about 30°C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with water and aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed mixture is then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)N1C(CC1)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |